molecular formula C24H29N3O4 B11307619 N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11307619
M. Wt: 423.5 g/mol
InChI Key: WHMDVDVKBZZRRF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an oxazole ring, dimethoxyphenyl groups, and a dimethylaminoethyl side chain, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as α-haloketones and amides.

    Attachment of Dimethoxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions.

    Introduction of the Dimethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors on cell surfaces, modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the oxazole ring and the combination of dimethoxyphenyl and dimethylaminoethyl groups. These features contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H29N3O4/c1-15-7-8-18(11-16(15)2)22-13-19(26-31-22)24(28)25-14-20(27(3)4)17-9-10-21(29-5)23(12-17)30-6/h7-13,20H,14H2,1-6H3,(H,25,28)

InChI Key

WHMDVDVKBZZRRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC(=C(C=C3)OC)OC)N(C)C)C

Origin of Product

United States

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